5-chloro-N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups including a thiophene, an oxadiazole, a pyrrolidine, and an amide group. These functional groups can confer various properties to the molecule and can be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings can have various effects on the overall structure and reactivity of the molecule. For example, the electron-rich thiophene ring might be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Insecticidal Activity Research into anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which are structurally related to the specified compound, demonstrated promising insecticidal activities against various pests. These studies indicate that compounds with 1,2,4-oxadiazol moieties can effectively control agricultural pests, offering potential applications in developing new insecticides. This activity was particularly notable against the diamondback moth, suggesting these compounds can be further explored for pest management strategies (L. Qi et al., 2014).
Antimicrobial Activity Another area of application is in the development of antimicrobial agents. Compounds with 1,3,4-oxadiazole thioether derivatives, similar in structure to the chemical , have shown efficacy against various bacterial strains. These findings underscore the potential of such derivatives in combating microbial resistance and developing novel antimicrobial treatments. The research highlights the significant role of the oxadiazole ring in enhancing antimicrobial activity, suggesting that modifications to this core structure could lead to effective antibacterial agents (Xianpeng Song et al., 2017).
Cancer Therapy Furthermore, derivatives of the specified compound have been evaluated as RET kinase inhibitors, showing potential in cancer therapy. These compounds inhibit RET kinase activity, which is implicated in various types of cancer, indicating their potential utility in targeted cancer treatments. The exploration of such compounds could contribute to the development of new therapeutic options for cancer patients, showcasing the diverse therapeutic applications of these molecular structures (Mei Han et al., 2016).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the possible mechanisms of action for this compound .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. For example, some compounds might be safe to handle but could produce toxic byproducts when reacted. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .
Future Directions
Properties
IUPAC Name |
5-chloro-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-10-20-17(25-22-10)12-3-2-7-19-15(12)23-8-6-11(9-23)21-16(24)13-4-5-14(18)26-13/h2-5,7,11H,6,8-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRIBLBDPLYDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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